Target Selectivity: Sesquicillin A as Glucocorticoid Antagonist vs. Nalanthalide as Kv1.3 Potassium Channel Blocker
Sesquicillin A exhibits a fundamentally distinct molecular target compared to its closest structural analog Nalanthalide. While Sesquicillin A functions as a glucocorticoid receptor (GR) signaling antagonist [1], Nalanthalide is characterized as a voltage-gated potassium channel Kv1.3 blocker (IC50 = 3.9 µM) [2]. This target divergence stems from structural differences in the pyrone ring architecture: Sesquicillin A contains an α-pyrone ring, whereas Nalanthalide contains a γ-pyrone ring [3].
| Evidence Dimension | Molecular target and mechanism of action |
|---|---|
| Target Compound Data | Glucocorticoid receptor (GR) antagonist; 85% suppression of dexamethasone-induced MMTV promoter activity at 50 µM |
| Comparator Or Baseline | Nalanthalide: Kv1.3 potassium channel blocker; IC50 = 3.9 µM; inhibits charybdotoxin binding to Jurkat cell membranes (IC50 = 3 µM) |
| Quantified Difference | Qualitative target divergence; Sesquicillin A shows no reported Kv1.3 blocking activity; Nalanthalide shows no reported GR antagonism |
| Conditions | GR activity: HeLa cells cotransfected with MMTV promoter reporter plasmid; Kv1.3 activity: CHO cells expressing Kv1.3 channel (rubidium efflux assay) |
Why This Matters
Procurement selection between Sesquicillin A and Nalanthalide must be dictated by the experimental target; these compounds are not interchangeable despite sharing a pyrano-diterpene skeleton.
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- [2] Goetz MA, Zink DL, Dezeny G, Dombrowski A, Polishook JD, Felix JP, Slaughter RS, Singh SB. Diterpenoid pyrones, novel blockers of the voltage-gated potassium channel Kv1.3 from fungal fermentations. Tetrahedron Lett. 2001 Feb 12;42(7):1255-1257. View Source
- [3] Katoh T. Total Synthesis of Diterpenoid Pyrones, Nalanthalide, Sesquicillin, Candelalides A–C, and Subglutinols A, B. In: Studies in Natural Products Chemistry. Vol 43. Elsevier B.V.; 2014:1-39. View Source
